6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 892772-22-4
VCID: VC4431693
InChI: InChI=1S/C22H24FN3O4S/c1-24-8-10-26(11-9-24)20-13-19-17(12-18(20)23)22(27)21(14-25(19)2)31(28,29)16-6-4-15(30-3)5-7-16/h4-7,12-14H,8-11H2,1-3H3
SMILES: CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F
Molecular Formula: C22H24FN3O4S
Molecular Weight: 445.51

6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

CAS No.: 892772-22-4

Cat. No.: VC4431693

Molecular Formula: C22H24FN3O4S

Molecular Weight: 445.51

* For research use only. Not for human or veterinary use.

6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one - 892772-22-4

Specification

CAS No. 892772-22-4
Molecular Formula C22H24FN3O4S
Molecular Weight 445.51
IUPAC Name 6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
Standard InChI InChI=1S/C22H24FN3O4S/c1-24-8-10-26(11-9-24)20-13-19-17(12-18(20)23)22(27)21(14-25(19)2)31(28,29)16-6-4-15(30-3)5-7-16/h4-7,12-14H,8-11H2,1-3H3
Standard InChI Key BICRFQLPALMGST-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F

Introduction

Potential Biological Activities

Quinoline derivatives are known for their potential biological activities, which can include:

  • Antimicrobial Activity: Many quinoline compounds have been studied for their antimicrobial properties, showing efficacy against various bacteria and fungi.

  • Anticancer Activity: Some quinolines have been investigated for their anticancer potential, often acting as kinase inhibitors or affecting other cellular pathways critical for cancer cell proliferation.

  • Pharmacokinetics and Toxicity: The pharmacokinetic profile and toxicity of this compound would need to be evaluated through specific studies, as these properties can vary widely among quinoline derivatives.

Synthesis and Chemical Modifications

The synthesis of quinoline derivatives typically involves multi-step reactions, including condensation reactions and substitution reactions. For 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, the synthesis would likely involve:

  • Starting Materials: Quinoline or its derivatives, 4-methoxybenzenesulfonyl chloride, and 4-methylpiperazine.

  • Reaction Conditions: Conditions might include high temperatures, specific solvents, and catalysts to facilitate the desired substitutions and condensations.

Table: Comparison of Quinoline Derivatives

CompoundMolecular Weight (g/mol)Biological Activity
1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one458.5Potential anticancer, antimicrobial
6-[bis(4-chlorophenyl)methyl]-4-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]amino]-1H-quinolin-2-one636.6Unknown, potentially antimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator